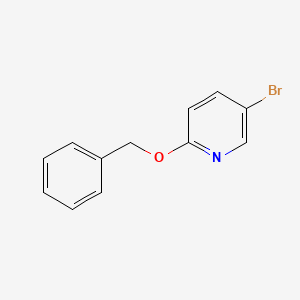

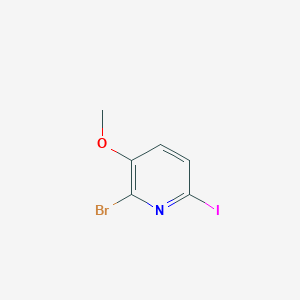

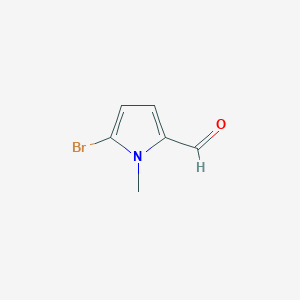

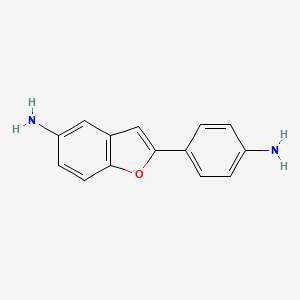

![molecular formula C12H16O B1279034 [(Pent-4-en-1-yloxy)methyl]benzene CAS No. 81518-74-3](/img/structure/B1279034.png)

[(Pent-4-en-1-yloxy)methyl]benzene

概要

説明

[(Pent-4-en-1-yloxy)methyl]benzene is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.

The exact mass of the compound Benzene, [(4-pentenyloxy)methyl]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

Benzene derivatives have been used in synthesizing various compounds. For instance, a study by Ono et al. (1994) explored the reactivity of methyl 4,5-epoxy-(2E)-pentenoate with aromatic nucleophiles, leading to the synthesis of 4-Aryl-5-hydroxy-(2E)-pentenoate derivatives (Ono, Todoroki, Yamamoto, & Akita, 1994).

In another study, Kliegel et al. (2002) described the creation of a compound containing a five-membered BONCO heterocycle, which was formed using a benzene derivative (Kliegel, Schumacher, Patrick, Rettig, & Trotter, 2002).

Catalysis and Isomerization

The isomerization of 4-methyl-1-pentene catalyzed in benzene was studied by Petit et al. (1981), providing insights into catalytic processes involving benzene derivatives (Petit, Arzouyan, Peiffer, & Gaydou, 1981).

Bender and Widenhoefer (2005) reported the use of a benzene derivative in the platinum-catalyzed intramolecular hydroamination of unactivated olefins, showcasing the versatility of benzene compounds in catalytic reactions (Bender & Widenhoefer, 2005).

DNA Methylation and Toxicological Studies

A study by Hu et al. (2014) indicated the impact of benzene and its metabolites on global DNA methylation in human cells, highlighting the toxicological relevance of benzene compounds (Hu, Ma, Zhang, Yu, Sheng, & Fu, 2014).

Yang et al. (2015) examined benzene metabolites' effects on STAT-3 hypomethylation, further elucidating the biochemical implications of benzene derivatives (Yang, Bai, Chen, & Gao, 2015).

Environmental and Health Impacts

Chen et al. (2008) assessed the genotoxicity of benzene and its analogs, demonstrating the environmental and health implications of these compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).

Tian et al. (2012) investigated the methylation patterns in mouse bone marrow cells exposed to benzene derivatives, adding to the understanding of benzene's health impacts (Tian, Peng, Yu, Yang, & Yan, 2012).

Safety and Hazards

While specific safety and hazard information for “Benzene, [(4-pentenyloxy)methyl]-” is not available, it’s important to note that benzene and its derivatives can be harmful. Benzene, for example, can cause skin irritation and is toxic to aquatic life . It can also cause blood cancers like leukemia and affect bone marrow and blood production .

作用機序

Target of Action

Benzene and its derivatives are known to interact with various enzymes and proteins, influencing their function .

Mode of Action

Benzene and its derivatives generally undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzene and its derivatives are known to influence various biochemical pathways, including those involved in the oxidation and degradation processes .

Pharmacokinetics

The compound’s molecular weight is 17424, which may influence its bioavailability .

Result of Action

Benzene and its derivatives are known to have various effects at the molecular and cellular levels, including influencing enzyme function and biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Benzene, [(4-pentenyloxy)methyl]-”. For instance, benzene is known to be present in various environmental sources, including automobile exhaust, industrial sources, and fuel evaporation from gasoline filling stations . These environmental exposures could potentially influence the action of benzene and its derivatives.

生化学分析

Biochemical Properties

Benzene, [(4-pentenyloxy)methyl]-, plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in free radical bromination at the benzylic position, which is a common reaction in organic synthesis

Molecular Mechanism

At the molecular level, Benzene, [(4-pentenyloxy)methyl]-, exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which in turn affect cellular functions. The compound’s ability to participate in free radical reactions at the benzylic position is a key aspect of its molecular mechanism .

特性

IUPAC Name |

pent-4-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTJLOSSHOFXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447186 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81518-74-3 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(pent-4-en-1-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

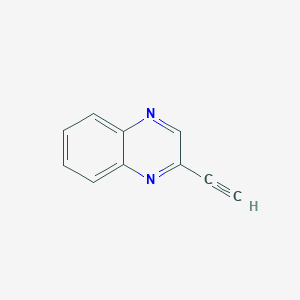

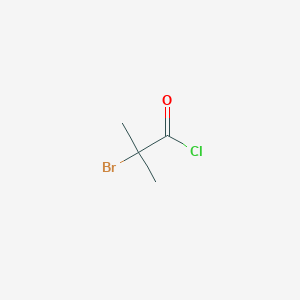

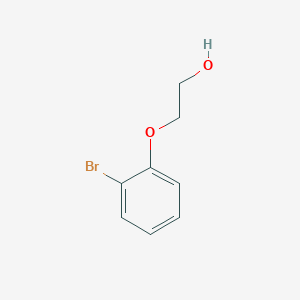

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)